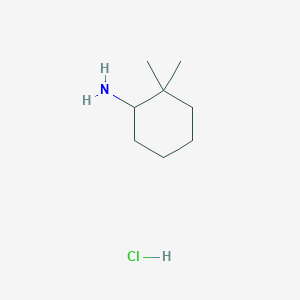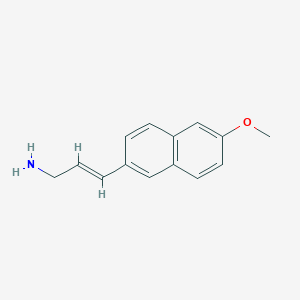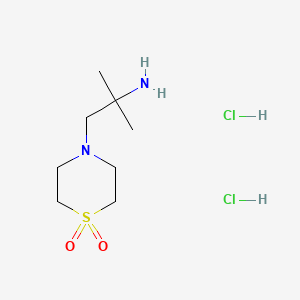
4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with an amino group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride typically involves the reaction of thiomorpholine with 2-amino-2-methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in an aqueous or organic solvent at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in organic solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with the reactions conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the uptake of amines by the brain, suggesting its interaction with amine transporters or receptors in the nervous system. This inhibition can alter neurotransmitter levels and neuronal signaling, potentially impacting behaviors or physiological processes regulated by neurotransmitters.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: This compound has a similar structure but lacks the thiomorpholine ring. It is known for its ability to inhibit the uptake of amines by the brain.
4-Hydroxyphentermine: Another related compound with similar biological activities, used in neuropharmacology and neuroscience research.
Uniqueness
4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Propiedades
Fórmula molecular |
C8H20Cl2N2O2S |
|---|---|
Peso molecular |
279.23 g/mol |
Nombre IUPAC |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2S.2ClH/c1-8(2,9)7-10-3-5-13(11,12)6-4-10;;/h3-7,9H2,1-2H3;2*1H |
Clave InChI |
AHQYXGSRRIEHON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCS(=O)(=O)CC1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


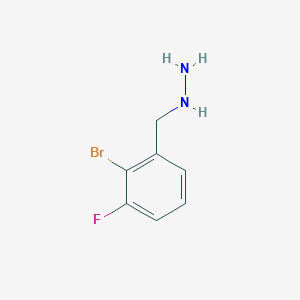
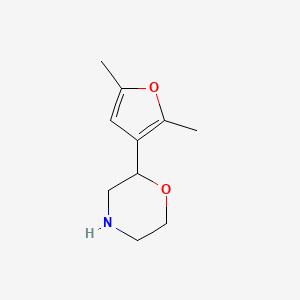

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
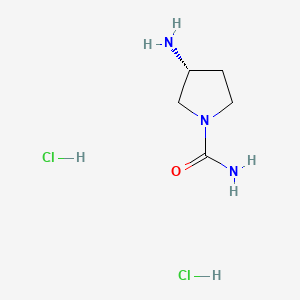
![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
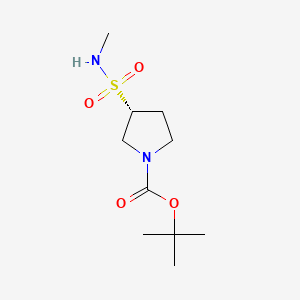
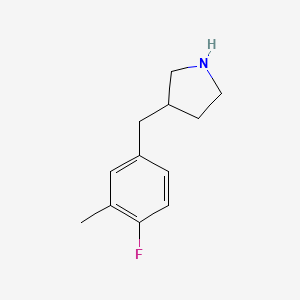
amine](/img/structure/B13588403.png)
